BIIL-260 hydrochloride
Overview
Description
BIIL-260 (hydrochloride) is a potent and long-acting orally active antagonist of the leukotriene B4 receptor. It exhibits significant anti-inflammatory activity and is the active metabolite of the prodrug BIIL 284 . The compound interacts with the leukotriene B4 receptor in a reversible and competitive manner, showing high affinity to the receptor on isolated human neutrophil cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIIL-260 (hydrochloride) involves multiple steps, starting from the appropriate benzamidine derivativesThe final step involves the conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of BIIL-260 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BIIL-260 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert BIIL-260 (hydrochloride) to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxymethyl and benzyloxy groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of BIIL-260 (hydrochloride) .
Scientific Research Applications
BIIL-260 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying leukotriene B4 receptor interactions and antagonist activity.
Biology: Employed in research on inflammatory responses and leukocyte behavior.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions involving leukotriene B4.
Industry: Utilized in the development of anti-inflammatory drugs and related pharmaceutical products
Mechanism of Action
BIIL-260 (hydrochloride) exerts its effects by binding to the leukotriene B4 receptor on neutrophil cell membranes. This binding is reversible and competitive, with a high affinity (Ki value of 1.7 nM) . The compound inhibits leukotriene B4-induced intracellular calcium release, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Montelukast sodium: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: A leukotriene receptor antagonist with similar anti-inflammatory properties.
Pranlukast: Used for its leukotriene receptor antagonistic activity in treating asthma and allergic rhinitis
Uniqueness
BIIL-260 (hydrochloride) is unique due to its high affinity for the leukotriene B4 receptor and its potent anti-inflammatory activity. Unlike some other leukotriene receptor antagonists, BIIL-260 (hydrochloride) is specifically designed to target leukotriene B4, making it highly effective in reducing inflammation mediated by this receptor .
Properties
IUPAC Name |
4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3.ClH/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32;/h3-18,33H,19-20H2,1-2H3,(H3,31,32);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFHIWXKXUSXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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